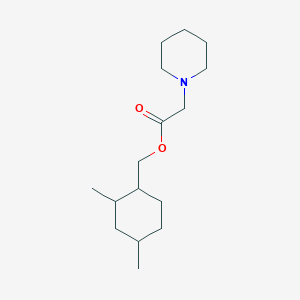
1-(3-chloro-4-fluorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-fluorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione is a chemical compound with significant potential in scientific research. It is commonly referred to as ClFPP and has been the subject of numerous studies due to its unique properties.
Aplicaciones Científicas De Investigación
ClFPP has been widely used in scientific research due to its unique properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects. Additionally, ClFPP has been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of ClFPP is not fully understood, but it is believed to act by inhibiting the production of reactive oxygen species (ROS) and by activating the Nrf2-ARE signaling pathway. This pathway plays a critical role in the regulation of cellular defense mechanisms against oxidative stress.
Biochemical and Physiological Effects:
ClFPP has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, ClFPP has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ClFPP is its low toxicity, which makes it suitable for use in lab experiments. Additionally, ClFPP is stable under a wide range of conditions, which makes it easy to handle and store. One limitation of ClFPP is its limited solubility in water, which can make it challenging to work with in some experiments.
Direcciones Futuras
There are several future directions for research on ClFPP. One direction is the development of new drugs based on ClFPP for the treatment of various diseases. Another direction is the investigation of the molecular mechanisms underlying the anti-inflammatory, anti-tumor, and neuroprotective effects of ClFPP. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of ClFPP to better understand its potential therapeutic applications.
Conclusion:
In conclusion, ClFPP is a chemical compound with significant potential in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects and has been used in the development of new drugs for the treatment of various diseases. ClFPP has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Propiedades
IUPAC Name |
(4Z)-1-(3-chloro-4-fluorophenyl)-4-(furan-2-ylmethylidene)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2O3/c15-11-6-8(3-4-12(11)16)18-14(20)10(13(19)17-18)7-9-2-1-5-21-9/h1-7H,(H,17,19)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHUQTOZKBLBPU-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3892558.png)
![N-[3-(2-oxo-2H-chromen-3-yl)phenyl]butanamide](/img/structure/B3892563.png)

![4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-N-3-thienyl-1-piperidinecarboxamide](/img/structure/B3892578.png)
![2-(4-fluorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B3892581.png)
![2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3892586.png)
![N-({1-[(3-chloro-2-methylphenyl)sulfonyl]-3-piperidinyl}methyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B3892609.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-2-chloro-5-nitrobenzamide](/img/structure/B3892613.png)
![5-amino-3-{2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-1-cyanovinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3892628.png)
![1-(3,5-difluorophenyl)-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B3892630.png)
![N-[4-(butyrylamino)phenyl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B3892639.png)

![4-{[4-({4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzyl]oxy}-3-methoxybenzaldehyde](/img/structure/B3892649.png)
![2-methoxy-5-{[{[1-(2-methylbenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]methyl}phenol](/img/structure/B3892656.png)